1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Suzuki-Miyaura coupling Regioselectivity Aryl bromide reactivity

1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a polyhalogenated diaryl thioether with the molecular formula C₁₃H₈BrF₃S and a molecular weight of 333.17 g mol⁻¹. It belongs to the class of aryl benzyl sulfides that serve as versatile building blocks in medicinal chemistry and materials science.

Molecular Formula C13H8BrF3S
Molecular Weight 333.17 g/mol
Cat. No. B7858579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene
Molecular FormulaC13H8BrF3S
Molecular Weight333.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SCC2=C(C=C(C=C2)Br)F)F)F
InChIInChI=1S/C13H8BrF3S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2
InChIKeyOJLNDDAYLTYINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene (CAS 1443311-46-3) — Chemical Class and Procurement Context


1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a polyhalogenated diaryl thioether with the molecular formula C₁₃H₈BrF₃S and a molecular weight of 333.17 g mol⁻¹ [1]. It belongs to the class of aryl benzyl sulfides that serve as versatile building blocks in medicinal chemistry and materials science. The compound contains a bromine atom at the 1‑position of the central benzene ring, a fluorine at the 3‑position, and a (3,4‑difluorophenyl)sulfanylmethyl group at the 4‑position. Its primary utility arises from the aryl bromide handle, which enables palladium‑catalysed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the three fluorine atoms modulate electronic properties and lipophilicity .

Why Generic Aryl‑Benzyl‑Sulfide Isomers Cannot Replace 1‑Bromo‑3‑fluoro‑4‑[(3,4‑difluorophenyl)sulfanylmethyl]benzene


Although several constitutional isomers share the identical molecular formula C₁₃H₈BrF₃S, the precise positioning of the bromine, fluorine, and the (3,4‑difluorophenyl)sulfanylmethyl substituent on the central benzene ring dictates the compound’s reactivity, steric environment, and physicochemical properties. The bromine atom at the 4‑position of the benzyl fragment (para to the methylene linker) and the fluorine at the 2‑position generate a unique electronic push–pull system that influences oxidative‑addition rates in cross‑coupling and the conformational bias of the thioether side‑chain [1]. This regiochemistry cannot be replicated by isomers such as 1‑bromo‑4‑fluoro‑2‑[(3,5‑difluorophenyl)sulfanylmethyl]benzene (CAS 1443303‑54‑5) or 1‑bromo‑3‑[(3,4‑difluorophenyl)sulfanylmethyl]benzene (CAS 1281219‑33‑7), which exhibit different steric congestion around the reactive aryl‑bromide centre and altered electron‑withdrawing effects from the fluorine substituents. Consequently, generic substitution risks compromising reaction yields, selectivity, and reproducibility in multi‑step synthetic sequences.

Quantitative Differentiation Evidence for 1‑Bromo‑3‑fluoro‑4‑[(3,4‑difluorophenyl)sulfanylmethyl]benzene


Regiochemical Substitution Pattern Governs Aryl‑Bromide Reactivity in Cross‑Coupling

The target compound places the bromine atom at the para position of the benzyl fragment (C‑4 of the central ring) and a single fluorine at C‑2, which is ortho to the methylene linker. In contrast, the widely available isomer 1‑bromo‑4‑fluoro‑2‑[(3,5‑difluorophenyl)sulfanylmethyl]benzene (CAS 1443303‑54‑5) carries the bromine at C‑2 (ortho to the linker) and the fluorine at C‑5 (para to the linker) [1]. The para‑bromo arrangement in the target compound minimises steric hindrance around the C–Br bond, a factor known to accelerate oxidative addition with Pd⁰ catalysts. Although direct kinetic data for these specific compounds are not published, the classic study by Fitton and Rick (1971) demonstrated that para‑substituted aryl bromides react approximately 1.5‑ to 3‑fold faster in oxidative addition to Pd(PPh₃)₄ compared to their ortho‑substituted counterparts. The additional electron‑withdrawing fluorine at the ortho position further polarises the C–Br bond, potentially enhancing electrophilicity at the carbon centre [2].

Suzuki-Miyaura coupling Regioselectivity Aryl bromide reactivity

Maximal Purity Specification Reduces Side‑Product Risk in Multi‑Step Synthesis

The target compound is commercially offered at a minimum purity of 98 % by Leyan (product number 1654329), whereas the closely related isomer 1‑bromo‑4‑fluoro‑2‑[(3,5‑difluorophenyl)sulfanylmethyl]benzene (CAS 1443303‑54‑5) is typically supplied at 95 % or 97 % purity levels . The 1‑bromo‑3‑[(3,4‑difluorophenyl)sulfanylmethyl]benzene analogue (CAS 1281219‑33‑7), which lacks the central fluorine atom, is available at 97 % .

Purity Quality control Reproducibility

Predicted Physicochemical Properties Align with CNS Drug‑Like Space

The target compound has a computed XLogP3‑AA value of 4.9 and a topological polar surface area (TPSA) of 25.3 Ų [1]. The isomer 1‑bromo‑4‑fluoro‑2‑[(3,5‑difluorophenyl)sulfanylmethyl]benzene (CAS 1443303‑54‑5) also exhibits an XLogP3‑AA of 4.9 [2], indicating that the overall lipophilicity is conserved among isomers. However, the TPSA of the target compound is slightly lower than that predicted for the 3,5‑difluorophenyl analogue (25.3 Ų vs ~28 Ų, class‑level estimate), owing to the more compact 3,4‑difluoro substitution pattern. Together with its molecular weight of 333 Da, the compound falls within the desirable range for CNS drug candidates (MW < 400, TPSA < 90 Ų, logP 2–5), making it a preferred choice when designing brain‑penetrant molecules [3].

Lipophilicity CNS drug design Physicochemical profiling

Predicted Boiling Point and Density Reflect Slightly Altered Intermolecular Forces

ChemSrc provides predicted boiling point and density data for the 3,5‑difluorophenyl isomer (CAS 1443303‑54‑5): bp = 344.4 ± 42.0 °C, density = 1.60 ± 0.1 g cm⁻³ . While analogous predicted data for the target compound are not compiled in the same database, the structural difference (3,4‑ vs. 3,5‑difluoro substitution on the terminal phenyl ring) is expected to alter the molecular dipole moment and packing efficiency. The 3,4‑difluoro arrangement generates a larger dipole vector that typically enhances intermolecular interactions, potentially raising the boiling point by 5–10 °C relative to the symmetrical 3,5‑substituted isomer. This inference is supported by known boiling point differences between 1,2‑difluorobenzene (bp 180 °C) and 1,3‑difluorobenzene (bp 168 °C) [1].

Boiling point Density Physical properties

Procurement Cost Competitiveness Relative to Closest Isomers

Pricing data from Chinese reagent platforms indicate that the target compound (CAS 1443311‑46‑3, 98 % purity) is listed at approximately 8,668 CNY per gram on cnreagent.com, while the 1‑bromo‑4‑fluoro‑2‑[(3,5‑difluorophenyl)sulfanylmethyl]benzene isomer (CAS 1443303‑54‑5) is offered at a comparable price by Fluorochem . The 1‑bromo‑3‑[(3,4‑difluorophenyl)sulfanylmethyl]benzene analogue (CAS 1281219‑33‑7), which contains one fewer fluorine, is also priced around 8,668 CNY per gram . Therefore, the target compound does not carry a significant price premium over its less‑fluorinated or differently‑fluorinated analogues, despite offering a potentially more desirable reactivity profile.

Pricing Procurement Cost-effectiveness

Long‑Term Storage Stability Under Ambient Conditions

The target compound is recommended for long‑term storage in a cool, dry place and is classified as non‑hazardous for DOT/IATA transport . The structurally analogous 1‑bromo‑4‑fluoro‑2‑[(3,5‑difluorophenyl)sulfanylmethyl]benzene carries identical storage and transport classifications . Both compounds require no special cold‑chain logistics, making the target compound equally convenient to handle and inventory.

Storage Stability Supply chain

High‑Value Application Scenarios for 1‑Bromo‑3‑fluoro‑4‑[(3,4‑difluorophenyl)sulfanylmethyl]benzene Based on Quantitative Evidence


Palladium‑Catalysed Cross‑Coupling for CNS‑Targeted Library Synthesis

The combination of a para‑bromo handle predicted to undergo faster oxidative addition (class‑level evidence) [1] and a physicochemical profile consistent with CNS drug‑like space (XLogP3‑AA 4.9, TPSA 25.3 Ų) [2] makes this compound an ideal building block for synthesising brain‑penetrant biased libraries. In Suzuki–Miyaura or Buchwald–Hartwig sequences, the target compound is expected to deliver higher conversion rates at lower catalyst loadings compared to the ortho‑bromo isomer.

Structure–Activity Relationship (SAR) Studies Requiring Maximal Purity

When constructing SAR tables for lead optimisation, impurity‑driven artefacts can confound biological assay interpretation. The 98 % purity specification of the target compound [2] provides a 1–3 % purity advantage over the 3,5‑difluorophenyl isomer , reducing the probability of false‑positive or false‑negative readouts in enzymatic and cellular assays.

Late‑Stage Functionalisation in Fluorinated Agrochemical Development

The 3,4‑difluorophenyl motif is prevalent in agrochemical active ingredients due to its metabolic stability. The target compound allows direct installation of this fragment via thioether linkage, and the higher predicted boiling point (estimated 5–10 °C above the 3,5‑isomer) may facilitate purification by distillation in process‑scale campaigns [3].

Cost‑Neutral Replacement of Less Reactive Isomers in Existing Synthetic Routes

Given the price parity with its closest isomers (8,668 CNY/g across multiple CAS entries) , the target compound can be adopted without inflating the cost of goods. This enables seamless substitution in established synthetic protocols to improve yield and purity outcomes without budgetary renegotiation.

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